1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-
Overview
Description
1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound 1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- has a molecular formula of C13H18N2O2S and a molecular weight of 266.36 g/mol. It is characterized by the presence of a benzimidazole ring substituted with a 2-[(2,2-diethoxyethyl)thio] group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- typically involves the reaction of benzimidazole with 2,2-diethoxyethyl thiol under specific conditions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, the production of 1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized as a corrosion inhibitor for metals and alloys in aggressive environments.
Mechanism of Action
The mechanism of action of 1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- involves its interaction with specific molecular targets and pathways. In biological systems, benzimidazole derivatives are known to bind to enzymes and receptors, inhibiting their activity. For example, they can inhibit the polymerization of tubulin, leading to the disruption of microtubule formation and cell division . The compound may also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound with a simpler structure.
2-Aminobenzimidazole: Contains an amino group at the 2-position.
2-Hydroxybenzimidazole: Contains a hydroxyl group at the 2-position.
2-(2-Pyridyl)benzimidazole: Contains a pyridyl group at the 2-position.
Uniqueness
1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- is unique due to the presence of the 2-[(2,2-diethoxyethyl)thio] group, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2,2-diethoxyethylsulfanyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-3-16-12(17-4-2)9-18-13-14-10-7-5-6-8-11(10)15-13/h5-8,12H,3-4,9H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMBZVIVLSFXRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=NC2=CC=CC=C2N1)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294945 | |
Record name | 1h-benzimidazole, 2-[(2,2-diethoxyethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46911-49-3 | |
Record name | NSC98869 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1h-benzimidazole, 2-[(2,2-diethoxyethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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